molecular formula C9H8N2O3 B8475944 6-Hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one

6-Hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one

Cat. No. B8475944
M. Wt: 192.17 g/mol
InChI Key: KICCOXHCRSYMLQ-UHFFFAOYSA-N
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Patent
US04093725

Procedure details

3-Bromo-5-hydroxy-6-methoxyphthalide may be prepared by treating 5-hydroxy-6-methoxyphthalide with N-bromosuccinimide in chloroform. Treatment of 3-bromo-5-hydroxy-6-methoxyphthalide with hydrazine hydrate in boiling aqueous acetic acid gives 6-hydroxy-7-methoxy-1(2H)-phthalazinone, which may be converted into the sulphate of the title compound by the general procedure of Example 1.
Name
3-Bromo-5-hydroxy-6-methoxyphthalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3-bromo-5-hydroxy-6-methoxyphthalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:11]2[C:6](=[CH:7][C:8]([O:13][CH3:14])=[C:9]([OH:12])[CH:10]=2)[C:4](=O)[O:3]1.OC1C=C2C(=CC=1OC)C(=O)OC2.BrN1C(=O)CCC1=O.O.[NH2:37][NH2:38]>C(Cl)(Cl)Cl.C(O)(=O)C>[OH:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:13][CH3:14])[C:4](=[O:3])[NH:38][N:37]=[CH:2]2 |f:3.4|

Inputs

Step One
Name
3-Bromo-5-hydroxy-6-methoxyphthalide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1OC(=O)C2=CC(=C(C=C12)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2COC(=O)C2=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
3-bromo-5-hydroxy-6-methoxyphthalide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1OC(=O)C2=CC(=C(C=C12)O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=NNC(C2=CC1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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